Chemical and physical properties of (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
Chemical and physical properties of (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
An In-Depth Technical Guide to the Chemical and Physical Properties of (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted chemical and physical properties of (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol, a novel functionalized pyrazole. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and extrapolates data from closely related analogues to present a robust predictive profile. The guide covers a proposed synthetic route, expected physicochemical properties, detailed spectroscopic signatures for characterization, and potential applications in the field of medicinal chemistry. The methodologies and analytical protocols are designed to be self-validating, offering a practical framework for the synthesis and characterization of this and similar pyrazole derivatives.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1][2][3][4] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a privileged scaffold in drug discovery, with numerous FDA-approved drugs featuring this core structure.[2] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.
The subject of this guide, (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol, incorporates several key structural motifs that are of significant interest in medicinal chemistry:
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The Pyrazole Core: Provides a rigid, aromatic platform that can engage in various intermolecular interactions, including hydrogen bonding and π-stacking.[5]
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A 3-Trifluoromethyl Group: The incorporation of a trifluoromethyl (CF₃) group is a widely employed strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[6]
-
A 5-Ethyl Group: This alkyl substituent contributes to the molecule's lipophilicity and can influence its binding selectivity.
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A 4-Methanol Group: The hydroxymethyl substituent introduces a polar functional group capable of acting as a hydrogen bond donor and acceptor, which can be crucial for target engagement and solubility. It also serves as a synthetic handle for further derivatization.
This guide aims to provide a detailed, predictive analysis of this molecule's properties, offering valuable insights for researchers exploring novel pyrazole-based compounds.
Proposed Synthesis: A Practical Approach
A plausible and efficient synthetic route to (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol involves the reduction of a corresponding pyrazole-4-carboxylic acid ester. This is a standard and high-yielding transformation in organic synthesis.[7][8][9] The proposed precursor, ethyl 5-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, can be synthesized through established methods for constructing substituted pyrazole rings.[10]
Caption: Proposed synthetic workflow for (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol.
Experimental Protocol: Reduction of Ethyl 5-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Causality Behind Experimental Choices:
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Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of efficiently reducing esters to primary alcohols.[7][8] Its high reactivity necessitates anhydrous conditions and careful handling.
-
Anhydrous Tetrahydrofuran (THF): An aprotic and relatively non-reactive solvent that is ideal for LiAlH₄ reductions. Its ability to solvate the lithium cation is crucial for the reaction.
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Inert Atmosphere (Nitrogen or Argon): Prevents the highly reactive LiAlH₄ from reacting with atmospheric moisture and oxygen.
-
Quenching with Ethyl Acetate and Water: A controlled method to safely neutralize the excess LiAlH₄. The sequential addition of ethyl acetate, water, and aqueous base facilitates the formation of a granular precipitate of aluminum salts, which can be easily removed by filtration.
Step-by-Step Methodology:
-
To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of ethyl 5-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of ethyl acetate, followed by water, and then a 15% aqueous sodium hydroxide solution.
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with additional THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the target compound, derived from the analysis of its constituent functional groups and comparison with related molecules.[11][12][13]
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C₇H₉F₃N₂O | Based on the chemical structure. |
| Molecular Weight | 194.16 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for small molecule pyrazole derivatives. |
| Melting Point | 100-120 °C | The presence of hydrogen bonding from the alcohol and pyrazole N-H will lead to a relatively high melting point for its molecular size. |
| Boiling Point | > 250 °C (with decomposition) | The hydroxyl group significantly increases the boiling point due to hydrogen bonding. |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water and non-polar solvents like hexanes. | The polar alcohol and N-H groups will confer solubility in polar protic and aprotic solvents. The alkyl and trifluoromethyl groups will limit aqueous solubility. |
| pKa | ~9-10 (for the pyrazole N-H) | The electron-withdrawing trifluoromethyl group will increase the acidity of the pyrazole N-H proton compared to an unsubstituted pyrazole.[14] |
| LogP | 1.5 - 2.5 | The trifluoromethyl and ethyl groups increase lipophilicity, while the hydroxyl and pyrazole N-H groups decrease it. The overall value is expected to be moderately lipophilic. |
Spectroscopic Characterization: An Identification Guide
The following spectral data are predicted for (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol and are essential for its unambiguous identification.[15][16][17][18][19]
¹H NMR Spectroscopy (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | br s | 1H | N-H (pyrazole) | The N-H proton of pyrazoles is typically deshielded and appears as a broad singlet. |
| ~5.0 | t, J ≈ 5 Hz | 1H | O-H | The hydroxyl proton will couple with the adjacent methylene protons. |
| ~4.4 | d, J ≈ 5 Hz | 2H | -CH₂OH | The methylene protons are adjacent to the pyrazole ring and the hydroxyl group. |
| ~2.6 | q, J ≈ 7.5 Hz | 2H | -CH₂CH₃ | The methylene protons of the ethyl group are coupled to the methyl protons. |
| ~1.2 | t, J ≈ 7.5 Hz | 3H | -CH₂CH₃ | The methyl protons of the ethyl group are coupled to the methylene protons. |
¹³C NMR Spectroscopy (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | C3-CF₃ | The carbon bearing the trifluoromethyl group is significantly deshielded. It will appear as a quartet due to coupling with the fluorine atoms. |
| ~140 | C5-Et | The carbon bearing the ethyl group. |
| ~122 | q, ¹JCF ≈ 270 Hz | -CF₃ |
| ~115 | C4-CH₂OH | The carbon at the 4-position of the pyrazole ring. |
| ~55 | -CH₂OH | The carbon of the methanol group. |
| ~20 | -CH₂CH₃ | The methylene carbon of the ethyl group. |
| ~14 | -CH₂CH₃ | The methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) and N-H stretch (pyrazole) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1580 | Medium | C=N and C=C stretch (pyrazole ring) |
| 1300-1100 | Strong | C-F stretch (trifluoromethyl group) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (Electron Ionization - EI)
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Molecular Ion (M⁺): m/z = 194.16
-
Major Fragments: Expect to see fragments corresponding to the loss of H₂O (m/z = 176), loss of the ethyl group (m/z = 165), and other characteristic pyrazole ring fragmentations.
Reactivity and Potential Applications
Caption: Influence of structural features on physicochemical properties and applications.
The reactivity of (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is dictated by its functional groups. The pyrazole N-H is weakly acidic and can be deprotonated with a strong base. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can undergo esterification or etherification reactions.
The combination of a metabolically robust trifluoromethyl group, a hydrogen bonding methanol group, and the versatile pyrazole core makes this molecule an attractive building block for drug discovery.[1][2][10][20] Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][15][16] This scaffold could be further elaborated to explore structure-activity relationships for various therapeutic targets.
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